molecular formula C16H14BrNO B8359839 5-Bromo-2-(3-phenylpropoxy)benzonitrile

5-Bromo-2-(3-phenylpropoxy)benzonitrile

Cat. No.: B8359839
M. Wt: 316.19 g/mol
InChI Key: LTGNIVLECGNQHH-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-phenylpropoxy)benzonitrile is a brominated benzonitrile derivative featuring a 3-phenylpropoxy substituent at the 2-position of the aromatic ring. Compounds like 5-bromo-2-alkoxybenzonitriles are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in cross-coupling reactions and functional group compatibility . The bromine atom at the 5-position enhances reactivity for further derivatization, while the alkoxy group influences solubility and electronic properties .

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

5-bromo-2-(3-phenylpropoxy)benzonitrile

InChI

InChI=1S/C16H14BrNO/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2

InChI Key

LTGNIVLECGNQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-bromo-2-substituted benzonitriles, highlighting differences in substituents, synthesis, and properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method & Yield Key Properties/Applications Reference
5-Bromo-2-methoxybenzonitrile Methoxy C₈H₆BrNO 212.05 Bromination of 2-methoxybenzonitrile (71% yield, reflux in CHCl₃) Intermediate for drug synthesis; high reactivity at Br position
5-Bromo-2-(methoxymethoxy)benzonitrile Methoxymethoxy C₉H₈BrNO₂ 258.07 General Procedure A (91% yield via nucleophilic substitution) Used in aryl amide synthesis; mp 67–69°C
5-Bromo-2-octyloxybenzonitrile Octyloxy C₁₅H₂₀BrNO 310.23 Unspecified (5 synthetic routes documented) Increased lipophilicity; potential for lipid-based formulations
5-Bromo-2-cyclopropylmethoxybenzonitrile Cyclopropylmethoxy C₁₁H₁₀BrNO 252.11 Column chromatography purification (97% purity) Scaffold for bioactive molecule design
5-Bromo-2-(4-chloro-2-hydroxyphenoxy)benzonitrile 4-Chloro-2-hydroxyphenoxy C₁₃H₇BrClNO₂ 352.56 Multi-step synthesis (structure confirmed by X-ray) Potential antiviral/anticancer applications due to phenolic moiety
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile Methoxy, CF₃ C₉H₅BrF₃NO 280.04 Custom synthesis (>95% purity) Enhanced electron-withdrawing effects; suited for electronic materials

Structural and Functional Differences

  • Substituent Effects on Reactivity :

    • Electron-donating groups (e.g., methoxy) activate the aromatic ring for electrophilic substitution, while electron-withdrawing groups (e.g., CF₃) deactivate it, directing reactivity to the bromine site .
    • Bulky substituents like 3-phenylpropoxy may sterically hinder reactions but improve thermal stability .
  • Physical Properties :

    • Longer alkoxy chains (e.g., octyloxy) increase lipophilicity (logP ~4.5 estimated), enhancing membrane permeability in drug candidates .
    • Hydrogen-bonding substituents (e.g., hydroxyl in 5-bromo-2-hydroxybenzonitrile) form intermolecular networks, elevating melting points (mp ~170°C) .
  • Synthetic Efficiency: Methoxy and methoxymethoxy derivatives achieve high yields (>70%) via straightforward bromination or nucleophilic substitution . Multi-step syntheses (e.g., phenoxy-substituted analogs) require careful optimization to maintain yields above 80% .

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